molecular formula C21H17N3O2S B5350279 N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide

N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide

Cat. No. B5350279
M. Wt: 375.4 g/mol
InChI Key: MMXUPWAHEKPSNQ-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a yellow powder that is soluble in organic solvents and has a molecular formula of C21H16N4O2S.

Mechanism of Action

The mechanism of action of N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the migration and invasion of cancer cells. In animal studies, it has been shown to inhibit tumor growth and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. It also exhibits low toxicity and high stability, making it a suitable candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide. One direction is to investigate its potential use as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in more detail to better understand how it exerts its biological effects. Additionally, further research could be conducted to improve its solubility in water and to investigate its potential use in other fields such as agriculture and material science.

Synthesis Methods

The synthesis of N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide involves the reaction between 2-naphthalenesulfonylhydrazide and 1-phenyl-2-pyrrolidinone in the presence of a catalytic amount of acetic acid. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 60-70°C for several hours. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

N'-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-naphthalenesulfonohydrazide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its ability to act as a fluorescent probe.

properties

IUPAC Name

N-[(Z)-(1-phenylpyrrol-2-yl)methylideneamino]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c25-27(26,21-13-12-17-7-4-5-8-18(17)15-21)23-22-16-20-11-6-14-24(20)19-9-2-1-3-10-19/h1-16,23H/b22-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXUPWAHEKPSNQ-JWGURIENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=NNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=N\NS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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